1-Octen-3-one-7,7,8,8,8-d5
CAS No.:
Cat. No.: VC0213334
Molecular Formula: C8H9D5O
Molecular Weight: 131.23
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9D5O |
---|---|
Molecular Weight | 131.23 |
Introduction
Chemical Identity and Structure
1-Octen-3-one-7,7,8,8,8-d5 is a deuterated version of 1-octen-3-one where five hydrogen atoms at positions 7 and 8 have been replaced with deuterium atoms. The molecular formula is C8H9D5O with a molecular weight of 131.23 g/mol, compared to the non-deuterated parent compound (C8H14O) which has a molecular weight of 126.20 g/mol .
The structure features:
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An α,β-unsaturated ketone functional group
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A vinyl group at position 1
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A ketone group at position 3
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Five deuterium atoms distributed as follows:
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Two deuterium atoms at position 7 (CD2)
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Three deuterium atoms at position 8 (CD3)
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The chemical structure can be represented as: CH2=CH-C(=O)-CH2-CH2-CH2-CD2-CD3
Analytical Applications
1-Octen-3-one-7,7,8,8,8-d5 serves primarily as an internal standard in isotope dilution assays, which are critical for accurate quantification in analytical chemistry.
Mass Spectrometry Applications
The strategic deuterium labeling creates a mass shift of +5 amu compared to the non-deuterated compound, allowing clear distinction in mass spectrometry while maintaining nearly identical chemical behavior. This makes it ideal for:
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Quantitative analysis in complex matrices
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Trace-level detection of the parent compound
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Correction for matrix effects and recovery losses
Table 2. Mass Spectrometric Detection Parameters for 1-Octen-3-one and its Deuterated Analog
Parameter | 1-Octen-3-one | 1-Octen-3-one-7,7,8,8,8-d5 |
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Molecular Ion (m/z) | 126 | 131 |
Common Fragment Ions | 43, 55, 69, 83 | 43, 55, 69, 88 |
Recommended MS Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |
Retention Time Shift | Standard | Minimal (<0.05 min) |
Ionization Method | Electron Ionization | Electron Ionization |
The mass spectrum of the parent compound 1-octen-3-one has been well-characterized by the NIST Mass Spectrometry Data Center . The deuterated analog would show characteristic shifts in certain fragment ions while maintaining similar fragmentation patterns.
Metabolic Investigations
As a stable isotope-labeled compound, 1-Octen-3-one-7,7,8,8,8-d5 enables tracking of metabolic transformations with high specificity. The strategic deuteration at positions 7 and 8 allows researchers to:
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Track the fate of the terminal carbon atoms during metabolism
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Distinguish between exogenous and endogenous sources of the compound
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Investigate kinetic isotope effects in enzymatic reactions
Biological Significance and Research Applications
The parent compound, 1-octen-3-one, is biologically significant as it is:
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A product of lipid peroxidation
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A key flavor component in mushrooms
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The compound responsible for the metallic smell when touching certain metals
Applications in Lipid Peroxidation Research
1-Octen-3-one-7,7,8,8,8-d5 serves as a valuable tool in studying lipid peroxidation mechanisms. The parent compound is formed through the degradative reduction of skin lipid peroxides and Fe²⁺ , making the deuterated analog essential for quantitative studies of this process.
Table 3. Research Applications in Lipid Peroxidation Studies
Research Area | Application of 1-Octen-3-one-7,7,8,8,8-d5 | Relevant Findings |
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Mechanism Elucidation | Tracking formation pathways | Confirms role of Fe²⁺ in lipid oxidation |
Quantitative Analysis | Internal standard for measuring oxidation products | Enables precise measurement at sub-ppb levels |
Biomarker Development | Reference compound for oxidative stress biomarkers | Correlates with other lipid peroxidation markers |
Metabolic Fate | Tracing the metabolic transformations | Identifies key breakdown products and pathways |
Food Science Applications
In food science, deuterated standards like 1-Octen-3-one-7,7,8,8,8-d5 are crucial for studying flavor compounds, especially those derived from lipid oxidation processes. The parent compound contributes to the flavor profile of various foods:
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Mushroom aroma in fungi species
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Potential off-flavor in oxidized fats and oils
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Component in the aroma of various other foods including cranberry, melon, cape gooseberry, peas, potato, and various spices
Accurate quantification using isotope dilution with 1-Octen-3-one-7,7,8,8,8-d5 helps establish flavor thresholds and monitor quality parameters in food products.
Comparative Analysis with Other Deuterated Analogs
Several deuterated analogs of 1-octen-3-one have been developed for specific research applications. Understanding their differences is important for selecting the appropriate internal standard.
Table 4. Comparison of Different Deuterated Analogs of 1-Octen-3-one
The choice of deuterated analog depends on:
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The specific research question being addressed
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Potential isotopic exchange under experimental conditions
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Mass spectrometric resolution requirements
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Metabolic pathway under investigation
Future Research Directions
The ongoing development and applications of deuterated standards like 1-Octen-3-one-7,7,8,8,8-d5 point to several promising research directions:
Advanced Analytical Applications
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Development of multi-residue methods incorporating multiple deuterated standards
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Application in high-resolution mass spectrometry techniques
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Integration with non-targeted metabolomics approaches
Expanded Biological Investigations
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Further characterization of lipid peroxidation pathways in various biological systems
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Investigation of potential roles in cellular signaling
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Studies on the biological effects of low-level exposure to the parent compound
Food and Environmental Science Applications
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Improved methods for flavor quality control in food products
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Development of sensitive assays for detecting lipid oxidation in complex food matrices
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Environmental monitoring of volatile organic compounds derived from lipid oxidation
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